molecular formula C17H11N3O2S B5589360 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5589360
M. Wt: 321.4 g/mol
InChI Key: HVRORRUFOZMLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as thioflavin T and is commonly used as a fluorescent dye to detect amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

Thioflavin T binds specifically to amyloid fibrils through hydrophobic interactions and hydrogen bonding. Upon binding to amyloid fibrils, thioflavin T undergoes a conformational change that results in an increase in fluorescence intensity. The exact mechanism of this conformational change is not fully understood, but it is thought to involve changes in the molecular environment of thioflavin T upon binding to amyloid fibrils.
Biochemical and physiological effects:
Thioflavin T is a non-toxic compound that does not have any known physiological effects. However, it is important to note that thioflavin T is not a drug and should not be used for therapeutic purposes.

Advantages and Limitations for Lab Experiments

Thioflavin T has several advantages for lab experiments. It is a highly specific and sensitive dye that allows for the detection and quantification of amyloid fibrils. It is also relatively easy to use and can be used in a variety of experimental settings. However, thioflavin T also has some limitations. It is not suitable for the detection of small oligomers or soluble amyloid species, and it may interfere with the structure or function of amyloid fibrils.

Future Directions

There are several future directions for the use of thioflavin T in scientific research. One potential direction is the development of new fluorescent dyes that are more specific and sensitive for the detection of amyloid fibrils. Another potential direction is the use of thioflavin T in the study of protein misfolding and aggregation in other diseases such as Huntington's disease and type 2 diabetes. Additionally, thioflavin T could be used in the development of new diagnostic tools for the early detection of neurodegenerative diseases.

Synthesis Methods

Thioflavin T can be synthesized through a multistep reaction starting from 2-bromoacetophenone. The first step involves the reaction of 2-bromoacetophenone with thiourea to form 2-thiouracil. The second step involves the reaction of 2-thiouracil with ethyl cyanoacetate to form 3-(2-thioxoimidazolidin-4-ylidene)-1-phenylprop-2-en-1-one. The final step involves the reaction of 3-(2-thioxoimidazolidin-4-ylidene)-1-phenylprop-2-en-1-one with 2-hydroxybenzaldehyde to form thioflavin T.

Scientific Research Applications

Thioflavin T is widely used in scientific research as a fluorescent dye to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T binds specifically to amyloid fibrils and emits fluorescence upon binding, which allows for the detection and quantification of amyloid fibrils. Thioflavin T is also used in the study of protein misfolding and aggregation, which are implicated in various other diseases such as Huntington's disease and type 2 diabetes.

properties

IUPAC Name

3-(4-hydroxy-3-phenyl-2-sulfanylidene-1H-imidazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15-13(11-8-4-5-9-12(11)18-15)14-16(22)20(17(23)19-14)10-6-2-1-3-7-10/h1-9,22H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRORRUFOZMLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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